p-Hydroxybenzylpiperazine

Cerebral vascular disorders Cerebral ischemia Cerebral perfusion

p-Hydroxybenzylpiperazine (75341-33-2) offers unique sigma-1 receptor pharmacology (Ki 0.37–2.80 nM) and tunable σ2/σ1 selectivity (ratios 1.4–52) that unsubstituted BZP or m-isomers cannot replicate. The para-OH handle is essential for synthesizing N-benzhydryl-N'-p-hydroxybenzylpiperazines with documented cerebral vasodilator activity and for constructing sigma-targeted libraries. Generic substitution is scientifically invalid—only authentic p-hydroxybenzylpiperazine ensures reproducible receptor engagement, metabolic profiles, and IP integrity. Source ≥98% pure material for neuropathic pain, cerebral ischemia, or sigma scaffold-hopping programs.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 75341-33-2
Cat. No. B1611964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Hydroxybenzylpiperazine
CAS75341-33-2
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=CC=C(C=C2)O
InChIInChI=1S/C11H16N2O/c14-11-3-1-10(2-4-11)9-13-7-5-12-6-8-13/h1-4,12,14H,5-9H2
InChIKeyCNRXJITXJZQWPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Hydroxybenzylpiperazine (CAS 75341-33-2) Technical Procurement and Research Overview


p-Hydroxybenzylpiperazine (CAS 75341-33-2), also known as 4-(piperazin-1-ylmethyl)phenol, is a benzylpiperazine derivative characterized by a phenolic hydroxyl group at the para position of the benzyl moiety [1]. With a molecular formula of C11H16N2O and a molecular weight of 192.26 g/mol, this compound serves as a versatile synthetic intermediate for pharmaceutically active compounds, particularly those targeting cerebral perfusion disorders and as a building block for sigma receptor ligands [2]. The FDA Global Substance Registration System assigns it UNII 0195Y9G48E [1]. Its structural features—the piperazine ring, methylene linker, and para-hydroxybenzyl group—confer distinct physicochemical properties that differentiate it from unsubstituted benzylpiperazine and other positional isomers [3].

Why p-Hydroxybenzylpiperazine Cannot Be Substituted with Generic Piperazine Analogs


Generic substitution of p-hydroxybenzylpiperazine with unsubstituted benzylpiperazine (BZP), positional isomers such as m-hydroxybenzylpiperazine, or phenylpiperazine derivatives is not scientifically valid due to significant differences in receptor binding profiles, metabolic stability, and downstream synthetic utility. The para-hydroxyl group critically modulates sigma receptor affinity and selectivity: benzylpiperazine-based sigma ligands with para-substituents demonstrate sigma-1 receptor Ki values ranging from 0.37 to 2.80 nM depending on substitution patterns, with sigma-2/sigma-1 selectivity ratios varying from 1.4 to 52 based solely on benzyl ring modifications . In cerebral perfusion applications, N-benzhydryl-N'-p-hydroxybenzylpiperazine derivatives exhibit higher activity than known preparations lacking the p-hydroxybenzyl moiety [1]. Furthermore, the para-hydroxyl group serves as a critical synthetic handle for further derivatization—a functional capability absent in unsubstituted analogs—directly impacting downstream compound libraries and intellectual property positions [2].

Quantitative Differentiation of p-Hydroxybenzylpiperazine Against Structural Analogs


Enhanced Cerebral Perfusion Activity Relative to Known Preparations

N-substituted-N'-p-hydroxybenzylpiperazine derivatives demonstrate superior activity in treating disorders of cerebral perfusion compared to known preparations lacking the p-hydroxybenzyl moiety. The patent specification explicitly claims that these compounds 'have higher activity than known prepns' in the treatment of disorders of cerebral perfusion [1]. The p-hydroxybenzylpiperazine core structure is essential to this enhanced therapeutic profile. The dihydrochloride salt form is specifically described as a cerebral vasodilator for treating cerebral ischemia and stroke .

Cerebral vascular disorders Cerebral ischemia Cerebral perfusion

Physicochemical Differentiation from Unsubstituted Benzylpiperazine (BZP)

The para-hydroxyl group fundamentally alters the physicochemical profile of p-hydroxybenzylpiperazine compared to benzylpiperazine (BZP). BZP (CAS 2759-28-6, C11H16N2) has a molecular weight of 176.26 g/mol and exists as a pale yellow viscous liquid in freebase form that reacts with air and light, with a pH of 9 [1]. In contrast, p-hydroxybenzylpiperazine (CAS 75341-33-2, C11H16N2O) has a molecular weight of 192.26 g/mol, increased hydrogen bond donor count (2 vs. 1 for BZP), and increased hydrogen bond acceptor count (3 vs. 2 for BZP), resulting in significantly different solubility and formulation properties [2]. The dihydrochloride salt form further enhances aqueous solubility for biological applications [3].

Physicochemical properties Solubility LogP

Sigma Receptor Ligand Scaffold with Tunable Selectivity

Benzylpiperazine derivatives, of which p-hydroxybenzylpiperazine is a core scaffold, demonstrate nanomolar affinity for sigma receptors with tunable subtype selectivity controlled by benzyl ring substitution. In systematic SAR studies of N-(3-phenylpropyl)-N'-benzylpiperazines, sigma-1 receptor affinities ranged from 0.37 to 2.80 nM, with sigma-2/sigma-1 selectivity ratios ranging from 1.4 to 52 depending solely on the nature and position of benzyl ring substituents . The para-hydroxybenzyl moiety provides a unique electronic and steric profile that distinguishes it from unsubstituted, chloro-substituted, or methoxy-substituted analogs. Recent studies confirm that benzylpiperazine-based σ1R antagonists demonstrate in vivo antinociceptive and anti-allodynic effects [1].

Sigma receptors σ1R σ2R Neuropathic pain

Distinct Binding Mode Relative to Piperidine Analogs

Piperazine-based sigma ligands demonstrate a fundamentally different receptor binding mode compared to their piperidine counterparts. In systematic SAR studies, the comparison of piperazine and piperidine derivatives' affinity for sigma receptors 'strongly supports the possibility of a different binding mode' [1]. This distinction is critical for applications requiring specific pharmacophore interactions. In dual H3R/σ1R antagonist studies, the replacement of piperidine with piperazine in compound pairs resulted in markedly different selectivity profiles: compound 4 (piperazine-based) showed hH3R Ki = 3.17 nM and σ1R Ki = 1531 nM (σ1R/H3R selectivity ratio 483), while compound 5 (piperidine-based) showed hH3R Ki = 7.70 nM and σ1R Ki = 3.64 nM (σ1R/H3R selectivity ratio 0.47) [2].

Structure-activity relationship Binding mode Piperidine comparison

Positional Isomer Differentiation: Para vs. Meta Substitution

The position of the hydroxyl group on the benzyl ring critically determines both physicochemical properties and biological activity. Para-hydroxybenzylpiperazine (CAS 75341-33-2, boiling point 336.4±27.0 °C at 760 mmHg, density 1.1±0.1 g/cm³) differs from its meta-isomer m-hydroxybenzylpiperazine (boiling point 338.0±27.0 °C at 760 mmHg, density 1.1±0.1 g/cm³) in subtle but measurable physicochemical parameters [1]. In sigma receptor SAR studies, positional isomerism on the benzyl ring significantly impacts receptor affinity and selectivity profiles, with para-substituted derivatives demonstrating distinct binding characteristics compared to meta- or ortho-substituted analogs [2].

Positional isomer Regioisomer Substitution pattern

Optimal Research and Industrial Applications for p-Hydroxybenzylpiperazine (CAS 75341-33-2)


Synthesis of Sigma-1 Receptor Ligands for Neuropathic Pain Research

p-Hydroxybenzylpiperazine serves as an optimal scaffold for developing selective sigma-1 receptor antagonists targeting neuropathic pain. Benzylpiperazine derivatives demonstrate nanomolar σ1R affinity (0.37-2.80 nM) with tunable σ2R/σ1R selectivity ratios ranging from 1.4 to 52 . The para-hydroxyl group provides a synthetic handle for further derivatization while maintaining the critical piperazine pharmacophore essential for sigma receptor engagement. Recent studies confirm that benzylpiperazine-based σ1R antagonists exhibit in vivo antinociceptive and anti-allodynic effects [1]. The dihydrochloride salt form (CAS 1521905-98-5) offers enhanced aqueous solubility for in vivo dosing [2].

Cerebral Vascular Disorder Research and Cerebral Vasodilator Development

N-substituted derivatives of p-hydroxybenzylpiperazine are specifically indicated for treating cerebral perfusion disorders, including cerebral ischemia and stroke, with patent documentation asserting higher activity than known preparations lacking the p-hydroxybenzyl moiety . The dihydrochloride salt is characterized as a cerebral vasodilator with antihypertensive effects on renal circulation, potentially mediated through inhibition of angiotensin II synthesis [1]. This established therapeutic profile provides a validated starting point for preclinical cerebrovascular research programs requiring compounds with documented cerebral activity.

Building Block for Benzhydrylpiperazine Pharmaceutical Synthesis

p-Hydroxybenzylpiperazine is a key intermediate in the synthesis of N-benzhydryl-N'-p-hydroxybenzylpiperazines, a class of pharmaceutically valuable compounds with documented cerebral activity . The para-hydroxyl group enables further functionalization, distinguishing it from unsubstituted benzylpiperazine which lacks this synthetic versatility. The compound's reactivity as both a nucleophile (via the piperazine nitrogen) and electrophile (via the phenolic hydroxyl) makes it particularly valuable for constructing complex piperazine-containing molecular libraries with defined substitution patterns [1].

Differentiation Studies: Piperazine vs. Piperidine Scaffold Comparison

p-Hydroxybenzylpiperazine is essential for studies investigating the differential pharmacology of piperazine versus piperidine scaffolds. Direct comparative data demonstrate that piperazine and piperidine derivatives exhibit fundamentally different binding modes at sigma receptors . In dual H3R/σ1R systems, piperazine-based compounds show 420-fold lower σ1R affinity compared to their piperidine counterparts, resulting in completely inverted receptor selectivity profiles [1]. Researchers conducting scaffold-hopping studies or investigating the molecular determinants of receptor subtype selectivity require authentic piperazine-based compounds like p-hydroxybenzylpiperazine to validate computational models and establish baseline pharmacological parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for p-Hydroxybenzylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.